Ethyl isopropyl sulfide

Catalog No.
S793606
CAS No.
5145-99-3
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isopropyl sulfide

CAS Number

5145-99-3

Product Name

Ethyl isopropyl sulfide

IUPAC Name

2-ethylsulfanylpropane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3

InChI Key

NZUQQADVSXWVNW-UHFFFAOYSA-N

SMILES

CCSC(C)C

Canonical SMILES

CCSC(C)C

The exact mass of the compound Ethyl isopropyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163314. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl isopropyl sulfide, CAS 5145-99-3, is an asymmetric thioether, a class of organosulfur compounds characterized by a sulfur atom bonded to two different alkyl groups. Unlike their symmetric counterparts (e.g., diethyl sulfide) or oxygen-containing ether analogs, the physical and chemical properties of asymmetric thioethers are dictated by the specific combination of their alkyl substituents. These properties, including boiling point, density, and steric profile, are critical procurement considerations for applications in organic synthesis, electrolyte formulation, and flavor chemistry. The compound is a colorless liquid with limited water solubility but is soluble in organic solvents, making it a useful intermediate and process chemical.

Substituting ethyl isopropyl sulfide with structurally similar compounds like diethyl sulfide or diisopropyl sulfide is often unviable due to significant shifts in process-critical physical properties. The asymmetry and specific branching of the ethyl and isopropyl groups result in a unique boiling point (107 °C) and density (0.825 g/cm³) profile. A switch to the symmetric diethyl sulfide (boiling point 92 °C) or the bulkier diisopropyl sulfide (boiling point 120 °C) would necessitate re-optimization of distillation, reflux, and solvent removal steps in a manufacturing or laboratory process. These differences in volatility and steric hindrance directly impact reaction kinetics, solubility parameters for formulation, and overall processability, making one-to-one substitution impractical for established protocols.

Differentiated Physical Properties for Process Control and Solvent Selection

Ethyl isopropyl sulfide possesses a boiling point of 107 °C, which is distinct from its common symmetric analogs, diethyl sulfide (92 °C) and diisopropyl sulfide (120 °C). This intermediate volatility is a key selection criterion for processes requiring precise temperature control for reflux or distillation, where a lower boiling point might lead to solvent loss and a higher boiling point could require excessive energy input or cause degradation of thermally sensitive reagents. Its density (0.825 g/cm³) is also differentiated from diisopropyl sulfide (0.814 g/cm³).

Evidence DimensionBoiling Point (°C at 1 atm)
Target Compound Data107 °C
Comparator Or BaselineDiethyl Sulfide: 92 °C; Diisopropyl Sulfide: 120 °C
Quantified Difference+15 °C vs. Diethyl Sulfide; -13 °C vs. Diisopropyl Sulfide
ConditionsStandard atmospheric pressure (1 atm).

This specific boiling point allows for predictable and efficient process control, minimizing solvent loss compared to more volatile sulfides and reducing energy costs compared to less volatile alternatives.

Potential Utility as a Co-Solvent or Additive in Lithium-Sulfur Battery Electrolytes

In the formulation of electrolytes for lithium-sulfur (Li-S) batteries, various organic sulfides are explored as co-solvents or additives to stabilize the electrolyte and suppress the polysulfide shuttle effect. Patents covering Li-S electrolyte formulations explicitly list a range of dialkyl sulfides, including those with ethyl and isopropyl groups, as potential components. The choice of a specific sulfide like ethyl isopropyl sulfide is driven by its influence on viscosity, polysulfide solubility, and electrochemical stability. While direct comparative data is proprietary, its inclusion in patent literature alongside common ethers like DOL/DME suggests its role in modifying electrolyte properties to enhance battery performance, such as cycle life and capacity retention, which are known challenges in Li-S systems.

Evidence DimensionComponent Suitability in Patented Formulations
Target Compound DataListed as a viable dialkyl sulfide component in Li-S battery electrolyte patents.
Comparator Or BaselineStandard ether-based solvents (e.g., DOL/DME) and other dialkyl sulfides (methyl, ethyl, propyl, etc.).
Quantified DifferenceNot applicable (Qualitative inclusion in patent claims).
ConditionsElectrolyte formulation for lithium-sulfur batteries.

For researchers developing next-generation Li-S batteries, this compound represents a documented option for tuning electrolyte performance, making it a relevant procurement choice for R&D in advanced energy storage.

Precursor for Asymmetric Synthesis and Organosulfur Chemistry

As an asymmetric thioether, ethyl isopropyl sulfide serves as a valuable building block in organosulfur chemistry. The distinct electronic and steric environments of the ethyl and isopropyl groups allow for selective chemical transformations. For example, in the synthesis of chiral sulfimides or sulfoxides, the asymmetry is crucial for directing stereoselectivity. While ethers are relatively inert, thioethers are readily oxidized to sulfoxides and sulfones, and the lone pairs on the sulfur atom make them effective nucleophiles and ligands for transition metals. Procuring this specific asymmetric sulfide, rather than a symmetric one like diethyl sulfide, provides synthetic chemists with a pre-differentiated substrate, potentially simplifying synthetic routes that require distinct alkyl groups on a central sulfur atom.

Evidence DimensionStructural Feature for Synthesis
Target Compound DataAsymmetric (Ethyl and Isopropyl groups).
Comparator Or BaselineSymmetric sulfides (e.g., Diethyl Sulfide, Diisopropyl Sulfide).
Quantified DifferenceQualitative: Provides two electronically and sterically distinct groups on the sulfur atom.
ConditionsGeneral organic synthesis, particularly for chiral sulfur compounds.

This compound is the right choice for synthetic routes where introducing two different alkyl groups to a sulfur atom in separate steps would be less efficient or lower yielding.

Process Solvent for Reactions Requiring a Boiling Point Near 107 °C

For chemical processes where temperature control is critical, ethyl isopropyl sulfide's boiling point of 107 °C offers a distinct advantage over more volatile (diethyl sulfide, 92 °C) or less volatile (diisopropyl sulfide, 120 °C) alternatives. This makes it a suitable choice for reactions that require sustained heating at a specific temperature without the need for high-pressure equipment or the risk of significant solvent loss.

Formulation Component for R&D in Advanced Lithium-Sulfur Battery Electrolytes

As researchers work to overcome the challenges of polysulfide shuttling in Li-S batteries, ethyl isopropyl sulfide is a documented candidate for use as a co-solvent or additive. Its procurement is justified for experimental electrolyte formulations aimed at improving cycle stability and capacity, where its specific physicochemical properties can be leveraged to modify the overall performance of the electrolyte system.

Starting Material for Stereoselective Synthesis of Chiral Sulfur Compounds

In synthetic organic chemistry, the inherent asymmetry of ethyl isopropyl sulfide makes it a valuable precursor for creating complex chiral molecules containing a sulfur stereocenter, such as certain sulfoxides or sulfimides. Using this compound can eliminate steps compared to building up an asymmetric sulfide from a thiol and multiple alkyl halides, improving overall process efficiency.

XLogP3

2

Boiling Point

107.5 °C

Melting Point

-122.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5145-99-3

Wikipedia

Ethyl isopropyl sulphide

Dates

Last modified: 08-15-2023

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